CG-806 - 1370466-81-1

CG-806

Catalog Number: EVT-263773
CAS Number: 1370466-81-1
Molecular Formula: C26H19F4N5O2
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CG-806, also known as luxeptinib, is a potent, orally available, non-covalent, small molecule multi-kinase inhibitor. [] It was developed by Aptose Biosciences. [] This compound is classified as a kinase inhibitor due to its ability to block the activity of specific protein kinases. [] CG-806 exhibits a high degree of selectivity, primarily targeting kinases involved in the pathogenesis of hematological malignancies while sparing those associated with normal cell function. [, ] This selectivity profile minimizes the potential for off-target effects and toxicity, making it an attractive candidate for therapeutic development. [, ]

Future Directions
  • Clinical Trials: CG-806 is currently being evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory AML and B-cell malignancies. [, , ] These trials aim to determine the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CG-806 in these patient populations.
  • Combination Therapies: Preclinical studies suggest synergistic anti-cancer effects when CG-806 is combined with other targeted therapies, such as venetoclax (BCL2 inhibitor), BET inhibitors, and standard chemotherapy agents. [, , ] Further investigation of these combinations in clinical trials is warranted to explore their potential in improving treatment outcomes.

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, oral, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies []. Ibrutinib forms a covalent bond with a cysteine residue (C481) in the BTK active site, leading to irreversible inhibition of the kinase [].

Relevance: Ibrutinib is structurally distinct from CG-806, but both compounds target BTK [, ]. CG-806 is a non-covalent inhibitor of BTK, and unlike Ibrutinib, it retains activity against the BTK C481S mutant, which confers resistance to ibrutinib [, ]. CG-806 has demonstrated superior potency compared to Ibrutinib in preclinical studies against various B-cell malignancies, including cell lines and primary patient samples, particularly those resistant to Ibrutinib [, , ].

Acalabrutinib

Compound Description: Acalabrutinib is a second-generation, selective, covalent inhibitor of BTK []. Similar to ibrutinib, it also targets the C481 residue in BTK [].

Relevance: Acalabrutinib shares a similar mechanism of action with Ibrutinib and is structurally distinct from CG-806 []. While both Acalabrutinib and CG-806 target BTK, their selectivity profiles differ []. CG-806 additionally inhibits kinases such as FLT3, SYK, and Aurora kinases, which contribute to its broader activity profile [, ].

ONO-4059 (Tirabrutinib)

Compound Description: ONO-4059 (Tirabrutinib) is another irreversible BTK inhibitor that covalently binds to the C481 residue of BTK [].

AVL-292 (Spebrutinib)

Compound Description: AVL-292 (Spebrutinib) belongs to the class of irreversible BTK inhibitors and covalently binds to the C481 residue of the kinase [].

Relevance: Similar to other covalent BTK inhibitors, AVL-292's mechanism of action differs from CG-806, which is a non-covalent inhibitor []. Although both compounds ultimately inhibit BTK, they possess distinct binding characteristics and may have different off-target effects [].

Venetoclax

Compound Description: Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein []. It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [, ].

Relevance: While structurally unrelated to CG-806, Venetoclax displays synergistic anti-tumor activity when combined with CG-806 in preclinical models of aggressive B-cell lymphomas []. This synergy stems from their complementary mechanisms of action: Venetoclax inhibits BCL-2-mediated survival, while CG-806 targets multiple kinases, including BTK and FLT3 [].

Quizartinib

Compound Description: Quizartinib is a second-generation FLT3 inhibitor that selectively targets FLT3-ITD [, ].

Gilteritinib

Compound Description: Gilteritinib is a second-generation FLT3 inhibitor that exhibits selectivity for FLT3-ITD [, ].

Relevance: Similar to Quizartinib, Gilteritinib's activity is primarily limited to FLT3-ITD, while CG-806 demonstrates broader activity against various FLT3 mutations, including TKD mutations and wild-type FLT3 [, ].

Crenolanib

Compound Description: Crenolanib is a type I FLT3 inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations [].

Relevance: While both Crenolanib and CG-806 target FLT3, CG-806 shows a broader range of kinase inhibition, including BTK, Aurora kinases, and others [, ]. Additionally, CG-806 exhibits greater potency against primary patient samples with various FLT3 mutations compared to Crenolanib [].

Midostaurin

Compound Description: Midostaurin is a multi-kinase inhibitor with activity against FLT3, among other kinases [].

Relevance: CG-806 demonstrates superior potency compared to Midostaurin in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations []. Additionally, CG-806 exhibits a broader range of kinase inhibition compared to Midostaurin [].

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other kinases [, ].

Relevance: CG-806 exhibits superior potency compared to Sorafenib in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations [, ]. CG-806 also demonstrates a broader range of kinase inhibition, contributing to its enhanced efficacy [].

BMS-935177

Compound Description: BMS-935177 is a reversible BTK inhibitor [].

BMS-986195

Compound Description: BMS-986195 is a reversible BTK inhibitor [].

Fenebrutinib

Compound Description: Fenebrutinib is a reversible BTK inhibitor [].

R406 (Fostamatinib)

Compound Description: R406 (Fostamatinib) is a spleen tyrosine kinase (SYK) inhibitor [].

Relevance: Although both R406 and CG-806 target kinases involved in B-cell receptor signaling, they exhibit distinct selectivity profiles [, ]. CG-806 inhibits both BTK and SYK, while R406 primarily targets SYK [, ]. This difference in selectivity contributes to the broader activity profile of CG-806.

Entospletinib

Compound Description: Entospletinib is a selective spleen tyrosine kinase (SYK) inhibitor [].

Relevance: Similar to R406, Entospletinib specifically targets SYK, whereas CG-806 inhibits both SYK and BTK, along with other kinases [, ]. This distinct selectivity profile results in different overall activity profiles for CG-806 and Entospletinib.

TAK-659

Compound Description: TAK-659 is a spleen tyrosine kinase (SYK) inhibitor [].

Relevance: TAK-659 primarily targets SYK, whereas CG-806 exhibits a broader range of kinase inhibition, including both SYK and BTK, as well as other kinases [, ]. This difference in selectivity contributes to their distinct activity profiles.

Source and Classification

Luxeptinib was initially developed by Aptose Biosciences Inc., which holds the rights to its development and commercialization. The compound is classified as a kinase inhibitor, specifically targeting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3, which is frequently mutated in acute myeloid leukemia.

Synthesis Analysis

Methods and Technical Details

The synthesis of Luxeptinib involves several key steps that include various organic reactions. A simplified overview of the synthetic pathway includes:

  1. Reduction Reaction: The starting material undergoes reduction using Raney nickel to yield an aldehyde intermediate.
  2. Condensation: The aldehyde is then condensed with 2-oxopropanal to form an imidazole derivative.
  3. Suzuki Coupling: This imidazole undergoes a Suzuki coupling reaction with a borate ester in the presence of palladium catalysts to form a more complex structure.
  4. Curtius Rearrangement: Finally, a Curtius rearrangement is performed on an azide intermediate to yield the urea structure characteristic of Luxeptinib .
Molecular Structure Analysis

Structure and Data

Luxeptinib has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₁₅H₁₉ClN₄O
  • Molecular Weight: Approximately 306.79 g/mol

The structure features multiple functional groups that contribute to its inhibitory activity against various kinases. Detailed structural data can be obtained through crystallographic studies or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

Luxeptinib's mechanism of action involves binding to the ATP-binding site of target kinases, leading to inhibition of their activity. The primary chemical reactions involved include:

  • Kinase Inhibition: Luxeptinib competes with ATP for binding at the active site of kinases, effectively blocking their phosphorylation activity.
  • Cellular Apoptosis Induction: Upon inhibition of target kinases, downstream signaling pathways are disrupted, leading to apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for Luxeptinib can be summarized as follows:

  1. Target Binding: Luxeptinib binds to the ATP-binding pocket of FMS-like tyrosine kinase 3 and other kinases.
  2. Inhibition of Phosphorylation: This binding prevents ATP from attaching to the kinase, inhibiting its phosphorylation activity.
  3. Cell Cycle Arrest: The inhibition leads to disruption in cell cycle progression, ultimately resulting in apoptosis in malignant cells .

In vitro studies have demonstrated that Luxeptinib induces apoptosis in various acute myeloid leukemia cell lines at low concentrations (IC50 values around 1 nmol/L) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Luxeptinib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for similar compounds.

These properties are crucial for its formulation into pharmaceutical preparations.

Applications

Scientific Uses

Luxeptinib has significant potential applications in oncology, particularly for treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase 3 mutations. Its ability to target multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance mechanisms observed with single-agent therapies.

Additionally, ongoing clinical trials are assessing its effectiveness and safety profile in various hematological malignancies, laying the groundwork for its potential approval as a therapeutic agent .

Introduction to CG-806

CG-806 (luxeptinib) is an investigational, orally administered small molecule inhibitor targeting key oncogenic kinases implicated in hematologic malignancies. Characterized as a first-in-class, reversible, non-covalent agent, CG-806 exhibits dual pan-FLT3 and pan-BTK inhibition alongside activity against aurora kinases, RET, MET, and SRC family kinases [3] [6] [7]. Its development addresses critical limitations of existing monotherapies, particularly resistance mechanisms in acute myeloid leukemia (AML) and B-cell malignancies. With the CAS number 1616428-23-9 (or 1370466-81-1 in some sources), it has a molecular weight of 495.43 g/mol and the chemical formula C₂₅H₁₇F₄N₅O₂ [3] [6].

Rationale for Development of Multi-Kinase Inhibitors in Hematologic Malignancies

Hematologic malignancies like AML and chronic lymphocytic leukemia (CLL) exhibit complex pathogenesis driven by multiple dysregulated signaling pathways:

  • Pathway Redundancy: Single-target inhibitors (e.g., FLT3 inhibitors in AML) often fail due to compensatory activation of alternative survival pathways like PI3K/AKT/mTOR or JAK/STAT [1] [9].
  • Tumor Microenvironment (TME) Dependence: In CLL, BTK inhibition disrupts B-cell receptor signaling, but stromal interactions in the bone marrow (e.g., hypoxia, mesenchymal stem cells) activate parallel kinases (SYK, PI3K) that sustain survival [1] [5].
  • Clonal Evolution: AML frequently develops resistance through FLT3-TKD mutations (e.g., D835Y) or BTK-C481S mutations in CLL, rendering first-generation inhibitors ineffective [5] [9]. Multi-kinase inhibitors like CG-806 simultaneously target primary drivers (FLT3-ITD in AML) and resistance-conferring kinases (BTK in autophagy), preventing compensatory signaling [5] [10].

Table 1: Key Limitations of Monotherapies in Hematologic Malignancies

DiseaseTargetInhibitor ExamplesKey Resistance Mechanisms
AMLFLT3Midostaurin, GilteritinibFLT3-TKD mutations (D835Y), autophagy upregulation, microenvironment-mediated protection
CLLBTKIbrutinib, AcalabrutinibBTK-C481S mutation, PLCγ2 mutations, alternative kinase activation (SYK, PI3K)

Structural and Chemical Properties of CG-806

CG-806 features a unique chemical scaffold enabling broad yet selective kinase inhibition:

  • Core Structure: A trifluoromethylphenyl urea group linked to a fluoro-substituted isoindolinone moiety, facilitating hydrogen bonding with kinase ATP-binding sites [6] [7].
  • Molecular Properties:
  • Exact Mass: 495.13 g/mol
  • Hydrogen Bond Donors/Acceptors: 4/6
  • Lipophilicity (XLogP): 4.6
  • Topological Polar Surface Area: 98.91 Ų [7].
  • Binding Mechanism: Non-covalent interactions differentiate CG-806 from covalent BTK inhibitors (e.g., ibrutinib), allowing activity against C481S mutants [3] [6]. Its flexibility enables binding to multiple kinase conformations, notably FLT3-ITD and TKD mutants [5] [9].
  • Solubility and Stability: Soluble in DMSO (>50 mg/mL), stable at -20°C for long-term storage [6].

Table 2: Kinase Inhibition Profile of CG-806

TargetIC₅₀Biological Impact
FLT3-ITDPicomolarBlocks constitutive signaling via STAT5, ERK, and AKT pathways
BTK (wild-type/C481S)Low nanomolar (32 nM in MEC-1 cells)Suppresses BCR signaling, PLCγ2 phosphorylation, and cell proliferation
Aurora kinasesNanomolarInduces G2/M arrest and polyploidy in FLT3-wildtype AML
SYK, RET, METSubmicromolarDisrupts microenvironment-driven survival signals

Historical Context: Limitations of Monotherapeutic FLT3/BTK Inhibitors

First-generation inhibitors face three key challenges:

  • Mutation-Driven Resistance:
  • FLT3 inhibitors (e.g., gilteritinib) lose efficacy against FLT3-TKD mutations (D835Y), present in 15–20% of relapsed AML cases [9].
  • Covalent BTK inhibitors (e.g., ibrutinib) fail against BTK-C481S mutations in CLL [1].
  • Microenvironment-Mediated Resistance: Hypoxia and bone marrow stromal cells upregulate autophagy via BTK-dependent pathways, protecting AML cells from FLT3 inhibitors [5].
  • Narrow-Spectrum Activity: Most inhibitors lack efficacy in diseases without primary mutations (e.g., FLT3-wildtype AML) [9]. CG-806 overcomes these by:
  • Pan-FLT3 Inhibition: Suppresses FLT3-ITD, TKD mutants (D835Y), and non-canonical JMD mutants at picomolar concentrations [5] [9].
  • Autophagy Blockade: Co-inhibition of BTK prevents hypoxia-induced autophagy, sensitizing cells to FLT3-targeted apoptosis [5].
  • Aurora Kinase Inhibition: Induces mitotic arrest in FLT3-wildtype AML via aurora B disruption [4] [10].

Table 3: CG-806 vs. Select Inhibitors in Preclinical Studies

ParameterCG-806MidostaurinIbrutinib
FLT3-ITD IC₅₀<1 nM10–20 nMInactive
BTK-C481S ActivityYes (IC₅₀ = 32 nM)NoNo
Autophagy SuppressionYes (via BTK inhibition)NoPartial
Efficacy in FLT3-TKD Mutant AMLYesLimitedInactive

Properties

CAS Number

1370466-81-1

Product Name

CG-806

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H19F4N5O2

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Solubility

Soluble in DMSO

Synonyms

CG-806; CG 806; CG806; CG-026806; CG 026806; CG026806.

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.